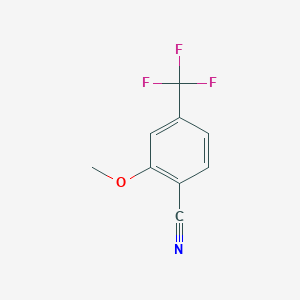

2-Methoxy-4-(trifluoromethyl)benzonitrile

Vue d'ensemble

Description

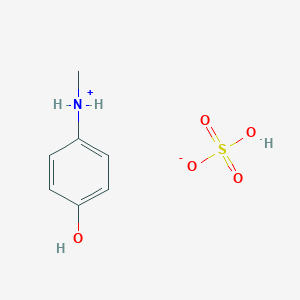

2-Methoxy-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H6F3NO . It has a molecular weight of 201.15 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)benzonitrile . The InChI code is InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 . The compound’s canonical SMILES is COC1=C(C=CC(=C1)C(F)(F)F)C#N .Physical And Chemical Properties Analysis

The compound has a boiling point of 63-64°C . It has a topological polar surface area of 33 Ų and a rotatable bond count of 1 . The compound’s XLogP3-AA is 2.5, indicating its partition coefficient between octanol and water .Applications De Recherche Scientifique

Antitumorigenic and Antiangiogenic Effects

The study by Zhu and Conney (1998) discusses the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a compound structurally related to the one of interest. The research emphasizes the potential protective effects against estrogen-induced cancers, suggesting a pathway through which similar compounds might exert antitumorigenic effects (Zhu & Conney, 1998).

Pharmaceutical Applications

Metoclopramide, a drug mentioned in the review by Pinder et al. (2012), although not the same compound, shares a similar methoxy group in its structure. This review highlights the drug's use in gastrointestinal diagnostics and treatments, illustrating the significance of chemical functionalities similar to those in 2-Methoxy-4-(trifluoromethyl)benzonitrile for pharmaceutical applications (Pinder et al., 2012).

Stability and Degradation Studies

Barchańska et al. (2019) focus on the stability and degradation pathways of nitisinone, a compound used for treating hepatorenal tyrosinemia, which, like our compound of interest, contains a trifluoromethyl group. This study underscores the importance of understanding the stability and degradation products of such compounds for their safe and effective medical application (Barchańska et al., 2019).

Antimicrobial Agents

Hiremathad et al. (2015) explore benzofuran derivatives for their antimicrobial properties. While 2-Methoxy-4-(trifluoromethyl)benzonitrile is not a benzofuran derivative, the exploration of such compounds for antimicrobial use indicates a potential area where similarly structured compounds might find relevance (Hiremathad et al., 2015).

Corrosion Inhibition

Verma et al. (2020) review the use of quinoline derivatives as corrosion inhibitors, highlighting the role of methoxy groups in enhancing the effectiveness of these compounds. This suggests that 2-Methoxy-4-(trifluoromethyl)benzonitrile could potentially be explored for its utility in corrosion inhibition applications (Verma et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a GHS07 pictogram and a signal word of "Warning" . The compound may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .

Propriétés

IUPAC Name |

2-methoxy-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLCDVCLGOVPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597258 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(trifluoromethyl)benzonitrile | |

CAS RN |

132927-08-3 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)

![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)